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Compound of Interest

Compound Name: 4-Bromo-2-fluoroaniline

Cat. No.: B1266173

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Bromo-2-fluoroaniline (CAS No: 367-24-8), a versatile building block in medicinal chemistry
and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular
format. Furthermore, it outlines standardized experimental protocols for the acquisition of such
spectra, offering a practical reference for laboratory work.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 4-Bromo-2-
fluoroaniline, crucial for its identification and characterization in a research and development
setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 4-Bromo-2-fluoroaniline.

Table 1: *H NMR Spectroscopic Data for 4-Bromo-2-fluoroaniline
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

6.89 t 8.0 2H Ar-H
6.62 dd 8.6,4.5 2H Ar-H
3.60 S - 2H -NH:z

Solvent: CDClIs, Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: 13C NMR Spectroscopic Data for 4-Bromo-2-fluoroaniline

Chemical Shift (8) ppm Coupling Constant (J) Hz Assighment
156.38 d, J=235.2 C-F

142.57 d,J=20 C-NH:2
116.10 d,J=7.6 Ar-C

115.69 d,J=224 Ar-C

Solvent: CDCls, Instrument: 100 MHz NMR Spectrometer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Bromo-2-fluoroaniline reveals characteristic absorption bands corresponding to
its amine and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Bromo-2-fluoroaniline
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Wavenumber (cm~?) Intensity Assignment

3480 - 3300 Strong, Broad N-H Stretch (Amine)

3100 - 3000 Medium C-H Stretch (Aromatic)

1620 - 1580 Strong N-H Bend (Amine)

1500 - 1400 Strong C=C Stretch (Aromatic)

1250 - 1150 Strong C-F Stretch

850 - 750 Strong C-H Bend (Aromatic, out-of-
plane)

700 - 500 Medium C-Br Stretch

Data obtained from various sources and represents typical ranges.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and elemental composition.
The mass spectrum of 4-Bromo-2-fluoroaniline is characterized by its molecular ion peak.

Table 4: Mass Spectrometry Data for 4-Bromo-2-fluoroaniline

miz Relative Intensity (%) Assighment

190.0 High [M]* (Molecular lon)

[M]* Isotope Peak (due to 7°Br

188.9 High
and &1Br)

Molecular Weight: 190.01 g/mol .[2][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. These protocols are intended as a guide and may require optimization
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based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 4-Bromo-2-fluoroaniline.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry NMR tube.

o Ensure complete dissolution, using gentle vortexing if necessary.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o For 'H NMR, acquire the spectrum using a standard single-pulse sequence.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon.

o Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase correct the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy (ATR-FTIR)
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e Sample Preparation:

o Ensure the ATR crystal is clean and a background spectrum has been collected.

o Place a small amount of solid 4-Bromo-2-fluoroaniline directly onto the ATR crystal.
o Data Acquisition:

o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the infrared spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Co-add multiple scans to improve the signal-to-noise ratio.
» Data Processing:
o Perform an ATR correction if necessary.

o Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 4-Bromo-2-fluoroaniline in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate).

e Instrument Setup and Data Acquisition:

[¢]

Inject a small volume of the sample solution into the gas chromatograph.

[¢]

The GC will separate the components of the sample, and the eluent will be introduced into
the mass spectrometer.

o

The mass spectrometer will ionize the sample (e.g., using electron ionization) and
separate the resulting ions based on their mass-to-charge ratio.

[¢]

Acquire the mass spectrum over a suitable m/z range.
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« Data Analysis:
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-2-fluoroaniline.
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Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-2-fluoroaniline.

This guide serves as a foundational resource for professionals working with 4-Bromo-2-
fluoroaniline, providing the essential spectroscopic data and methodologies required for its
effective characterization and use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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